molecular formula C8H5N3S2 B1584413 Thiocyanic acid, 2-amino-6-benzothiazolyl ester CAS No. 7170-77-6

Thiocyanic acid, 2-amino-6-benzothiazolyl ester

Cat. No.: B1584413
CAS No.: 7170-77-6
M. Wt: 207.3 g/mol
InChI Key: FVNSRFMQXKMHTQ-UHFFFAOYSA-N
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Description

Thiocyanic acid, 2-amino-6-benzothiazolyl ester is a useful research compound. Its molecular formula is C8H5N3S2 and its molecular weight is 207.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 327380. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Thiocyanic acid, 2-amino-6-benzothiazolyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Chemical Formula : C9_9H6_6N2_2S3_3
  • Molecular Weight : 238.352 g/mol
  • Structure : The compound features a benzothiazole moiety, which is known for its biological significance.

Thiocyanic acid derivatives, including 2-amino-6-benzothiazolyl ester, exhibit biological activity through various mechanisms:

  • Enzyme Interaction : The compound can interact with enzymes involved in sulfur metabolism, such as sulfotransferases, thus influencing biochemical pathways related to detoxification and metabolism.
  • Cell Signaling Modulation : Studies indicate that it may modulate kinase and phosphatase activities, impacting cell signaling pathways critical for cellular functions.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various pathogens, attributed to its ability to disrupt microbial cell integrity .

Antiviral Properties

Research has highlighted the antiviral potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown efficacy against influenza A viruses in animal models. These compounds are believed to inhibit viral replication through interference with viral proteins.

Anticancer Activity

A series of studies have investigated the cytotoxic effects of benzothiazole derivatives on cancer cell lines. For example:

  • Cytotoxicity Against Tumorigenic Cell Lines : In vitro studies revealed selective cytotoxicity against specific tumorigenic cell lines while sparing normal cells. Compounds derived from 2-amino-6-benzothiazole exhibited IC50_{50} values in the low micromolar range against various cancer cell lines .
CompoundCell LineIC50_{50} (µM)
UBT 15aWI-38 VA-1332
UBT 15bMDA-MB-23130
UBT 15cNUGC-328

Antimicrobial and Antifungal Effects

The compound has shown promising results in inhibiting the growth of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) : A study reported an MIC of 50 µg/mL for certain benzothiazole derivatives against a range of tested organisms .

Case Studies

  • Antiviral Activity : In a study involving mice infected with influenza A virus, treatment with benzothiazole derivatives led to a significant reduction in viral load compared to untreated controls.
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines demonstrated that certain modifications to the benzothiazole structure enhanced anticancer activity while reducing toxicity to normal cells .
  • Antimicrobial Efficacy : Clinical evaluations have shown that thiocyanic acid derivatives possess broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents in infectious diseases .

Scientific Research Applications

Thiocyanic acid, 2-amino-6-benzothiazolyl ester, a compound with the molecular formula C8H5N3S2 and a molecular weight of 207.3 g/mol, is a useful research compound with a purity of around 95%. It has applications in scientific research, heterocyclic compound synthesis, Schiff base synthesis, neuroprotective agent synthesis, and corrosion inhibition.

This compound, has garnered interest in medicinal chemistry because of its diverse biological activities.

Mechanisms of Action:

  • Enzyme Interaction Thiocyanic acid derivatives can interact with enzymes involved in sulfur metabolism like sulfotransferases, which influences biochemical pathways related to detoxification and metabolism.
  • Cell Signaling Modulation Thiocyanic acid derivatives may modulate kinase and phosphatase activities, impacting cell signaling pathways critical for cellular functions.
  • Antimicrobial Activity Thiocyanic acid derivatives have demonstrated antimicrobial effects against various pathogens because of their capacity to disrupt microbial cell integrity.

Applications

Thiocyanates have diverse synthetic applications, especially in creating heterocycles . Acyl isothiocyanates are employed in synthesizing functionalized thioureas and five- to six-membered heterocycles with one or more heteroatoms .

Synthesis of Five-Membered Heterocycles
The reaction of acyl isothiocyanates with hydrazine, 1,2-diamines, or 1,3-diamines is one of the earliest known heterocyclization reactions . The syntheses of triazolinethiones, among five-membered heterocycles, have been explored due to their pharmacological properties .

Antiviral Activity
Benzothiazole derivatives significantly reduced viral load in mice infected with the influenza A virus when compared to untreated controls.

Cytotoxicity Assessment
Modifications to the benzothiazole structure enhanced anticancer activity and reduced toxicity to normal cells in investigations into the cytotoxic effects of benzothiazole derivatives on human cancer cell lines.

Antimicrobial Efficacy
Clinical evaluations have shown that thiocyanic acid derivatives have broad-spectrum antimicrobial properties, making them potential therapeutic agents for infectious diseases.

Synthesis of 2-aminobenzothiazoles
A solid-supported synthesis of 2-aminobenzothiazoles is reported using resin-bound acyl isothiocyanate and a series of anilines . The resin-bound isothiocyanate is transformed into thioureas on treatment with anilines at room temperature . The cyclization of 2-acylaminobenzothiazole is achieved through treatment with bromine in acetic acid or by treating N-acyl, N’-phenylthioureas with sodium hydride .

Properties

IUPAC Name

(2-amino-1,3-benzothiazol-6-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S2/c9-4-12-5-1-2-6-7(3-5)13-8(10)11-6/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNSRFMQXKMHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC#N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064584
Record name Thiocyanic acid, 2-amino-6-benzothiazolyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-77-6
Record name 2-Amino-6-benzothiazolyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7170-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-thiocyanato-1,3-benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7170-77-6
Source DTP/NCI
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Record name Thiocyanic acid, 2-amino-6-benzothiazolyl ester
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Record name Thiocyanic acid, 2-amino-6-benzothiazolyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-benzothiazolyl thiocyanate
Source European Chemicals Agency (ECHA)
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Record name 2-AMINO-6-THIOCYANATO-1,3-BENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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